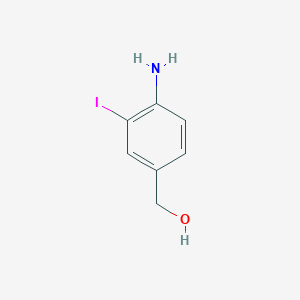

(4-Amino-3-iodophenyl)methanol

Description

Contextual Significance in Organic Chemistry Research

The significance of (4-Amino-3-iodophenyl)methanol in organic chemistry research lies in its versatility as a synthetic intermediate. The presence of three distinct functional groups—an amino group, an iodine atom, and a primary alcohol—on a single aromatic scaffold allows for a wide range of selective chemical modifications. The amino group can be readily acylated, alkylated, or transformed into other nitrogen-containing functionalities. The iodine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. smolecule.comfishersci.esnih.govresearchgate.netrsc.orgresearchgate.netrsc.org The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can participate in esterification and etherification reactions. This trifunctional nature makes this compound a highly sought-after starting material for the synthesis of diverse and complex target molecules.

Role as a Key Intermediate in Complex Molecule Synthesis

This compound has demonstrated its importance as a key intermediate in the synthesis of a variety of complex molecules, most notably in the development of pharmaceutical agents and functional materials. Its structural framework is particularly amenable to the construction of heterocyclic systems, which are prevalent in many biologically active compounds.

One of the prominent applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. acs.orgugr.es For instance, derivatives of this compound have been utilized in the synthesis of analogues of Trametinib, a potent MEK inhibitor used in cancer therapy. encyclopedia.pubnih.gov The amino and iodo functionalities on the phenyl ring provide the necessary handles to build the complex pyrido[4,3-d]pyrimidine (B1258125) core structure of these inhibitors. encyclopedia.pubnih.gov

Furthermore, this intermediate is instrumental in the synthesis of c-Met inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in tumor growth and metastasis. tandfonline.comnih.gov The synthesis of potent c-Met inhibitors often involves the construction of quinoline (B57606) and benzimidazole (B57391) scaffolds, where this compound can serve as a crucial starting material for introducing the substituted aniline (B41778) moiety required for biological activity. tandfonline.comnih.gov

The reactivity of the iodo group in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the introduction of various aryl or heteroaryl groups at the 3-position of the aniline ring, leading to a diverse library of substituted compounds. fishersci.esresearchgate.netrsc.orgnih.govacs.org Similarly, the Sonogashira coupling enables the formation of carbon-carbon triple bonds, opening avenues for the synthesis of alkynyl-substituted derivatives. smolecule.comnih.govresearchgate.netrsc.orgua.es These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors.

The amino and alcohol functionalities also allow for further derivatization. The amino group can be a key participant in condensation reactions to form heterocyclic rings, such as in the Pictet-Spengler reaction to form tetrahydroisoquinolines, a common motif in natural products and pharmaceuticals. wikipedia.orgnrochemistry.comjk-sci.comnih.govdepaul.edu The alcohol group can be oxidized to an aldehyde, which can then undergo various transformations, or it can be used as a point of attachment for other molecular fragments through ester or ether linkages.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 388121-68-4 | chemsrc.combldpharm.com |

| Molecular Formula | C₇H₈INO | bldpharm.com |

| Molecular Weight | 249.05 g/mol | bldpharm.com |

| Physical State | Off-White Solid or Colorless Oil | wikipedia.org |

| Melting Point | Not available | |

| Boiling Point | Predicted: 440.3±55.0 °C | chemicalbook.com |

| Density | Predicted: 1.848±0.06 g/cm³ | chemicalbook.com |

| Solubility | Soluble in Dichloromethane, Methanol (B129727). Partially soluble in water. | nih.govchemicalbook.com |

Table 2: Spectroscopic Data of this compound

| Type | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.64 (s, 1H), 7.13 (d, J = 8.1 Hz, 1H), 6.72 (d, J = 8.1 Hz, 1H), 4.51 (s, 2H), 4.10 (brs, 2H) | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8INO |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

(4-amino-3-iodophenyl)methanol |

InChI |

InChI=1S/C7H8INO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 |

InChI Key |

OBPHUCIBYQGQDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)N |

Origin of Product |

United States |

Strategic Chemical Synthesis and Process Development of 4 Amino 3 Iodophenyl Methanol

Established Synthetic Pathways and Methodological Variations

The synthesis of (4-Amino-3-iodophenyl)methanol is most commonly achieved through the reduction of ester precursors or via multi-step protocols from alternative starting materials.

Reduction of Ester Precursors (e.g., Methyl 4-amino-3-iodobenzoate)

A primary and well-documented route to this compound involves the reduction of methyl 4-amino-3-iodobenzoate. nih.govsigmaaldrich.com This transformation is typically accomplished using powerful reducing agents. One common method employs Diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.govumich.edu The reaction is initiated at a reduced temperature (0–5 °C) and then allowed to proceed at room temperature for an extended period to ensure complete conversion. nih.gov Following the reduction, a quenching step with methanol (B129727) is necessary, and the final product is purified using silica (B1680970) gel chromatography. nih.gov While effective, this method can result in moderate yields, with one report citing a 44% yield. nih.gov

Another reducing agent that has been utilized is Lithium Aluminium Hydride (LiAlH₄) in THF. This approach involves adding the amino-bromobenzoic acid compound to a suspension of LiAlH₄ in THF at 0 °C, followed by refluxing the mixture. sorbonne-universite.fr

A similar strategy has been applied to the reduction of ethyl 4-amino-3-iodobenzoate, indicating the versatility of this approach with different ester groups. nih.govumich.edu

Multi-step Protocols from Alternative Starting Materials

Beyond the direct reduction of pre-functionalized esters, multi-step synthetic sequences starting from more readily available materials are also employed. One such pathway begins with 4-aminobenzonitrile. This starting material can be iodinated and subsequently reduced to afford the target compound. For instance, 4-amino-3-iodobenzonitrile (B1275651) can be reduced using a borane-tetrahydrofuran (B86392) complex. The reaction is conducted at reflux temperature, and after quenching the excess borane (B79455) with ethanol, the product is isolated as its hydrochloride salt in high yield (94%). prepchem.com

Another approach starts from 1-methyl-2-iodoterephalate. This compound can be reduced using borane dimethyl sulfide (B99878) in dry THF at reflux. The resulting product is then purified via silica gel chromatography. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, temperature, and the specific reducing agent used.

For the reduction of ester precursors, the slow addition of the reducing agent at low temperatures is a common strategy to control the reactivity and minimize side reactions. nih.gov The duration of the reaction is also a critical factor, with some protocols requiring overnight stirring to drive the reaction to completion. nih.gov Purification techniques, such as silica gel chromatography, are essential for isolating the desired product from the crude reaction mixture. nih.gov

Novel Synthetic Approaches and Catalyst Systems

Recent research has focused on developing more efficient and versatile synthetic methods, often employing transition metal catalysts.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used in modern organic synthesis for their ability to facilitate a variety of cross-coupling and amination reactions. nih.govacs.orgdokumen.pub In the context of synthesizing derivatives of this compound, palladium-catalyzed reactions offer powerful tools for constructing complex molecules. For instance, palladium-catalyzed amination reactions can be used to introduce the amino group at a specific position on the aromatic ring. mdpi.com

One example involves the palladium-catalyzed stannylation of an iodo-substituted precursor, followed by further transformations. nih.gov The use of palladium catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, is common in these reactions. nih.gov

Stannylation and Iodination Methodologies

Stannylation, the introduction of a trialkyltin group onto a molecule, is a key step in many synthetic routes, often as a prelude to a Stille cross-coupling reaction. nih.gov For example, a precursor can be stannylated using hexamethylditin in the presence of a palladium catalyst. nih.gov This stannylated intermediate can then be subjected to an iodination reaction to introduce the iodine atom. nih.gov

Iodination can be achieved using various reagents and conditions. Electrophilic aromatic iodination using reagents like N-iodosuccinimide (NIS) is a common method. google.com The choice of solvent and oxidizing agent can influence the efficiency of the iodination step. semanticscholar.org For instance, the iodination of stannylated precursors has been carried out using iodine-125 (B85253) in the presence of hydrogen peroxide and acetic acid. nih.gov

Advanced Derivatization and Scaffold Construction Utilizing 4 Amino 3 Iodophenyl Methanol

Synthesis of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of (4-amino-3-iodophenyl)methanol, possessing both an amino and a hydroxyl group, alongside the synthetically versatile iodo-substituent, makes it an ideal precursor for the construction of various heterocyclic frameworks. These frameworks are often privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.

Triazole Frameworks and Derivatives

The synthesis of triazole-containing structures is a prominent application of this compound and its derivatives. The amino group can be readily transformed into an azide (B81097), which is a key functional group for participating in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

In one approach, this compound is first converted to (4-azido-3-iodophenyl)methanol. nih.gov This conversion is typically achieved via a diazotization reaction of the aniline (B41778) with sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide. nih.gov The resulting azido-alcohol can then be utilized in cycloaddition reactions. For instance, it can be conjugated to alkyne-derivatized molecules to form 1,2,3-triazole linkages.

Furthermore, the iodo-substituent on the phenyl ring provides an additional handle for further diversification. For example, it can participate in various palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki reactions, allowing for the introduction of a wide range of substituents. rsc.org This dual functionality enables the creation of complex, multi-component structures built around a central triazole core.

A general route for the synthesis of triazole derivatives involves the reaction of an aminotriazole with various aldehydes. nih.gov While not directly starting from this compound, this highlights the utility of the amino-heterocycle in forming larger structures, a strategy that can be adapted for derivatives of this compound.

| Starting Material | Key Transformation | Resulting Framework | Potential Further Reactions |

| This compound | Diazotization, Azidation | (4-Azido-3-iodophenyl)methanol | [3+2] Cycloaddition (Click Chemistry) |

| This compound | Conversion to aminotriazole derivative | Triazole-substituted phenylmethanol | Cross-coupling at iodo-position |

| Aminotriazoles | Condensation with aldehydes | Schiff base formation leading to triazole derivatives | Further functionalization |

Quinoline (B57606) and Related Annulated Systems

The synthesis of quinoline and related fused heterocyclic systems represents another significant application of aniline derivatives like this compound. The Doebner synthesis, for example, utilizes anilines, aldehydes, and pyruvic acid to construct the quinoline core. nih.gov In this context, this compound or its derivatives can serve as the aniline component, leading to the formation of iodo-substituted quinolines. nih.gov

For instance, the reaction of an iodo-aniline, a phenyl-substituted aldehyde, and pyruvic acid, catalyzed by trifluoroacetic acid, can yield 6-iodo-substituted carboxy-quinolines. nih.gov The presence of the iodine atom offers a site for subsequent modifications, enhancing the structural diversity of the resulting quinoline library.

Similarly, other annulation strategies can be employed. The synthesis of tetrahydro-3H-cyclopenta[c]quinolines has been achieved through the scandium(III)-catalyzed cyclization of an aniline derivative with an aldehyde and cyclopentadiene. nih.gov Although starting from a related ketone, the principle demonstrates the utility of ortho-iodoanilines in constructing complex, annulated systems. The steric hindrance from the ortho-iodide can influence reaction rates, a factor to consider in synthetic design. nih.gov

| Reaction Type | Reactants | Product | Key Feature |

| Doebner Synthesis | Iodo-aniline, Aldehyde, Pyruvic Acid | Iodo-substituted carboxy-quinoline | Formation of the quinoline core. nih.gov |

| Scandium-catalyzed cyclization | Iodo-aniline derivative, Aldehyde, Cyclopentadiene | Tetrahydrocyclopenta[c]quinoline | Construction of a fused ring system. nih.gov |

Other Heterocyclic Incorporations

The versatility of this compound extends to the synthesis of other heterocyclic systems. The amino group can be a nucleophile in various cyclization reactions. For example, derivatives can be used to synthesize benzoxazines. A method for creating triazole-fused 3,1-benzoxazines involves an intramolecular C-O coupling of alcohol-tethered 5-iodotriazoles under base-mediated, transition-metal-free conditions. lookchem.com

Furthermore, the diazotization of ortho-aminobenzamides or ortho-aminobenzenesulfonamides, which can be derived from this compound, leads to the formation of benzotriazinones and benzothiatriazin-1,1(2H)-dioxides, respectively. rsc.org These reactions demonstrate the utility of the amino group in forming fused triazine-based heterocycles.

Development of Conjugates and Probes for Biochemical Investigations

The unique structural features of this compound make it an attractive building block for the synthesis of conjugates and probes designed for specific biochemical and medicinal applications.

Peptide and Amino Acid Conjugates

The ability to incorporate this compound derivatives into peptides allows for the creation of novel biomolecules with tailored properties. The amino and alcohol functionalities provide points for conjugation to amino acids or peptide backbones. acs.org

| Conjugate Type | Synthetic Strategy | Application | Reference |

| Iodophenyl-containing amino acids | Synthesis of Fmoc-protected iodophenyl hydroxyproline | Incorporation into peptides for bioorthogonal functionalization. rsc.org | rsc.org |

| Peptide-drug conjugates | Linking of this compound derivatives to peptide sequences | Development of targeted therapeutic agents. acs.org | acs.org |

Modified Benzyl (B1604629) Guanine Derivatives

This compound is a key intermediate in the synthesis of modified O6-benzylguanine derivatives. nih.gov These compounds are of significant interest as they can be used as substrates for the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).

The synthesis involves the conversion of this compound to (4-azido-3-iodophenyl)methanol, which is then used to construct the final benzylguanine derivative. nih.gov For instance, O6-(4-azido-3-iodobenzyl)guanine (AIBG) has been synthesized from this intermediate. nih.gov The azido (B1232118) group provides a site for "click" conjugation to other molecules, such as peptides, while the iodo-substituent allows for radioiodination, creating probes for imaging and radiotherapy applications. nih.gov

These modified benzylguanine derivatives can be conjugated to molecules like nuclear localization signal (NLS) peptides, enabling targeted delivery to the cell nucleus. The ability to radioiodinate these compounds makes them valuable tools for studying AGT expression and for potential therapeutic applications.

Preparation of Radiolabeled Analogs for Research Applications

This compound serves as a critical structural motif and versatile precursor in the synthesis of radiolabeled compounds for molecular imaging and biomedical research. Its unique arrangement of an amino group, a stable iodine atom, and a hydroxymethyl group on a phenyl ring allows for a variety of chemical modifications to introduce radioisotopes such as iodine-123, iodine-125 (B85253), and iodine-131. These radioisotopes are vital for applications in Single Photon Emission Computed Tomography (SPECT) and in vitro radioligand binding assays. mdpi.com The scaffold's functionality also permits the development of precursors for labeling with positron emitters like fluorine-18 (B77423) and carbon-11 (B1219553) for Positron Emission Tomography (PET). mdpi.comnih.gov

The primary strategies for radiolabeling revolve around the iodo and amino functional groups. The stable iodine atom can be replaced with a radioactive isotope, often through an intermediate such as a trialkylstannyl derivative in a process known as iododestannylation. nih.govgoogle.com This method is highly efficient for producing high specific activity radioiodinated compounds. mdpi.com Alternatively, the amino group can be diazotized and converted to other functionalities, or it can be acylated or alkylated to attach larger molecular structures before or after the radiolabeling step. nih.govacs.org

Research Findings in Radioiodination

The inherent iodo-substituent on this compound makes it an ideal starting point for introducing radioactive iodine isotopes.

One of the most prominent applications is in the development of ligands for G protein-coupled receptors. For instance, the well-characterized A₃ adenosine (B11128) receptor (A₃AR) radioligand, N⁶-(4-amino-3-iodobenzyl)-5′-N-methylcarboxamidoadenosine ([¹²⁵I]I-AB-MECA) , is synthesized utilizing a derivative of this scaffold. nih.gov This radioligand is extensively used for in vitro characterization of the A₃AR due to its high affinity, with reported Kd values of approximately 1 nM at human and rat receptors. nih.gov

Another key research application is the creation of photoaffinity labels. These molecules contain a photoreactive group, such as an azide, and a radioisotope. Upon photoactivation, they form a covalent bond with their biological target, enabling receptor identification and mapping of binding sites. The this compound framework is used to synthesize azido-iodo photoaffinity ligands . acs.org In a typical synthesis, the amino group of a derivative is converted into an azide group, and the iodine position is labeled with ¹²⁵I. This has been applied to develop probes for the human serotonin (B10506) transporter and σ-receptors. acs.orgsci-hub.se

Furthermore, this compound is a key intermediate in multi-step syntheses of complex radiotracers. It can be converted into a (4-azido-3-iodophenyl)methanol intermediate, which is then used to build precursors for radioiodination. nih.gov A notable example is the synthesis of a trimethylstannyl precursor for O⁶-benzylguanine (BG) analogs, which are developed as imaging agents for the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT) using PET or SPECT. nih.gov

The following table summarizes key radiolabeled analogs developed from or structurally related to this compound.

| Radiolabeled Analog | Radioisotope | Labeling Precursor/Method | Research Application | Reported Findings |

| [¹²⁵I]I-AB-MECA | ¹²⁵I | Radioiodination of an amine precursor | A₃ Adenosine Receptor (A₃AR) binding assays | High affinity radioligand (Kd ≈ 1 nM). nih.gov |

| [¹²⁵I]MRS1898 | ¹²⁵I | Iododestannylation of a 3-(trimethylstannyl)benzyl precursor | Rat A₃ Adenosine Receptor (A₃AR) characterization | Radiochemical Yield: 76%; Kd: 0.17 ± 0.04 nM; Bmax: 0.66 ± 0.15 pmol/mg. nih.gov |

| Radioiodinated Photoaffinity Ligands (PALs) | ¹²⁵I | Electrophilic radioiodination of aniline precursors | Serotonin Transporter (SERT) photoaffinity labeling | Isolated radiochemical yields of 46–55%. acs.org |

| [¹²⁵I]IAF (1-N-(2′,6′-dimethyl-morpholino)-3-(4-azido-3-[¹²⁵I]iodo-phenyl)propane) | ¹²⁵I | Radioiodination followed by diazotization/azidation | σ-1 and σ-2 Receptor photoaffinity labeling | Specifically photolabels the σ-1 receptor (25.3 kDa). sci-hub.se |

| Radioiodinated O⁶-Benzylguanine (BG) Analogs | Radioiodine | Iododestannylation of a trimethylstannyl precursor | PET/SPECT imaging of O⁶-alkylguanine-DNA alkyltransferase | The this compound is a key starting material for the precursor synthesis. nih.gov |

Adaptation for Other Radioisotopes

While direct radioiodination is the most straightforward application, the this compound scaffold is also adaptable for labeling with other medically relevant radioisotopes, such as fluorine-18 (¹⁸F) and carbon-11 (¹¹C), which are used in PET imaging. mdpi.comnih.gov

Fluorine-18 Labeling : To incorporate ¹⁸F, the scaffold must first be modified to introduce a suitable leaving group for nucleophilic substitution (SNAr or SN2 reactions). For example, the hydroxymethyl group could be tosylated to allow for aliphatic nucleophilic substitution with [¹⁸F]fluoride, or the amino group could be converted to a nitro or trimethylammonium group to activate the aromatic ring for SNAr fluorination at a different position, after which the nitro group could be reduced back to an amine. nih.govmdpi.com

Carbon-11 Labeling : For ¹¹C-labeling, the reactive amino and hydroxyl groups are ideal targets for methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are common ¹¹C-labeling agents. mdpi.comresearchgate.net This would produce N-methylated or O-methylated analogs, allowing for the exploration of structure-activity relationships while enabling in vivo imaging with PET.

These adaptations underscore the compound's role as a versatile platform for the broader field of radiopharmaceutical development, extending beyond radioiodine chemistry.

Structure Activity Relationship Sar Investigations of 4 Amino 3 Iodophenyl Methanol Derivatives

Elucidation of Structural Determinants for Target Interaction in Pre-clinical Models

The precise arrangement of substituents on the phenyl ring of (4-Amino-3-iodophenyl)methanol derivatives is a key determinant of their interaction with biological targets. SAR studies have revealed that the interplay between the amino group, the iodine atom, and other substitutions dictates the affinity and selectivity of these compounds.

In the development of ligands for the serotonin (B10506) transporter (5-HTT), the (4-amino-3-iodophenyl) theme has been part of a broader exploration of 3β-phenyltropane analogues. Research shows that specific substitutions on the phenyl ring are crucial for modulating affinity between the dopamine (B1211576) transporter (DAT), serotonin transporter (5-HTT), and norepinephrine (B1679862) transporter (NET). For instance, removing the N-methyl group from certain tropane (B1204802) analogues while adding a 4-ethyl and a 3-iodo group to the 3β-phenyl ring resulted in a compound with significantly enhanced affinity and selectivity for the 5-HTT. acs.org The combination of the 3-iodo and 4-ethyl substituents on the phenyl ring was found to be particularly effective, producing one of the most potent and selective WIN 35,065-2 analogue for the 5-HTT. acs.org This highlights the importance of steric and electronic properties of the substituents on the phenyl ring for achieving target selectivity.

Further studies on indolinone derivatives designed to disrupt EWS-FLI1 protein-protein interactions in Ewing's Sarcoma also underscore the importance of the substitution pattern. nih.gov While the parent compound contained a 4-chlorophenyl group, modifications showed that a p-methoxy substitution on the phenyl ring significantly increased activity. nih.gov A systematic investigation of other substituents on an indoline (B122111) ring, while keeping the core structure, revealed that both electron-donating (-OCH3) and electron-withdrawing (-Cl) groups could yield active compounds, suggesting that steric factors also play a significant role. nih.gov The dehydrated analogue of the lead compound was equally potent, indicating the hydroxyl group was not essential for binding, yet methylating this group led to a complete loss of activity. nih.gov

In the context of adenosine (B11128) receptor (AR) ligands, derivatives featuring a dicyanopyridine core have been studied, where the amino-phenyl moiety is attached. The nature and position of substituents on this ring influence affinity and selectivity across AR subtypes (A1, A2A, A3, A2B). mdpi.com For tubulin inhibitors that mimic Combretastatin A-4 (CA-4), the trimethoxyphenyl ring of CA-4 was replaced by bioisosteric equivalents. acs.org SAR studies in this series demonstrated that the substitution pattern on the phenyl ring is critical for potent anti-proliferative activity.

| Core Scaffold | Derivative/Modification | Target | Key SAR Finding | Reference |

|---|---|---|---|---|

| 3β-Phenyltropane | Addition of 3-iodo and 4-ethyl groups to phenyl ring | Serotonin Transporter (5-HTT) | Significantly increased affinity and selectivity for 5-HTT over DAT and NET. | acs.org |

| Indolinone | p-methoxy substitution on the phenyl ring | EWS-FLI1 | Increased antiproliferative activity compared to chloro-substituted analog. | nih.gov |

| Indolinone | Methylation of hydroxyl group | EWS-FLI1 | Complete loss of inhibitory activity. | nih.gov |

| Indolinone | Methylation of amide group | EWS-FLI1 | 2-fold reduction in cellular GI50. | nih.gov |

Rational Design Principles for Analog Library Generation

The generation of analog libraries based on the this compound scaffold is often guided by rational design principles derived from initial SAR findings and structural biology insights. This approach aims to systematically explore chemical space to optimize potency, selectivity, and other pharmacological properties.

A prominent strategy involves bioisosteric replacement, where a known pharmacophore is substituted with a group that retains similar biological activity. This was demonstrated in the design of new tubulin inhibitors. Researchers hypothesized that the N-phenyl-N'-(2-chloroethyl)urea (CEU) pharmacophore could serve as a bioisosteric equivalent to the trimethoxyphenyl ring of the potent microtubule inhibitor Combretastatin A-4 (CA-4). acs.org This led to the synthesis of molecular hybrids combining the CEU moiety with other structural features of CA-4, resulting in a new class of potent agents. acs.org Further library generation involved the cyclization of the 2-chloroethylurea (B1347274) moiety, which was found to enhance cytocidal activity. acs.org

Another key principle is structure-based design, which relies on understanding the ligand-target binding mode. For serotonin transporter ligands, initial SAR data showed that removing the N-methyl group from a lead compound, 3β-(4-chlorophenyl)nortropane-2β-carboxylic acid methyl ester, enhanced affinity for the 5-HTT. acs.org Further studies had also shown that adding a 4-ethyl group to the phenyl moiety of a related compound reduced DAT affinity while increasing 5-HTT affinity. acs.org Based on these observations, it was reasoned that combining these features—the nortropane core, a 4-ethyl group, and a 3-iodo substituent (known to often enhance affinity)—could produce a highly selective 5-HTT ligand. acs.org This rational combination of structural modifications led to the synthesis of a novel compound with the desired high-affinity and selective profile. acs.org

The generation of libraries for DNA-encoded libraries (DELs) also follows rational principles, although constrained by the need for DNA-compatible chemistry. The process often involves a multi-step synthesis where building blocks are added combinatorially. A typical scheme might start with an amide coupling of various aryl halide-bearing carboxylic acids to a DNA-conjugated amine, followed by cross-coupling reactions (e.g., Suzuki-Miyaura) with a library of boronic acids to introduce further diversity. ncl.ac.uk

| Design Principle | Application Example | Rationale | Outcome | Reference |

|---|---|---|---|---|

| Bioisosteric Replacement | Replacing trimethoxyphenyl ring of CA-4 with N-phenyl-N'-(2-chloroethyl)urea (CEU) pharmacophore. | To mimic the binding of CA-4 to the colchicine (B1669291) binding site on β-tubulin. | Creation of new molecular hybrids with potent antiproliferative activity. | acs.org |

| SAR-Guided Modification | Combining a nortropane core with 4-ethyl and 3-iodo phenyl substituents. | To synergistically increase affinity and selectivity for the serotonin transporter based on previous independent findings. | Development of a highly potent and selective 5-HTT ligand. | acs.org |

| Combinatorial Chemistry | Amide coupling of aryl halides followed by Suzuki-Miyaura coupling with boronic acids on a DNA-conjugated linker. | To rapidly generate a large and diverse library of compounds for screening. | A proof-of-concept library to validate the chemical synthesis for future screening applications. | ncl.ac.uk |

Mechanistic Insights from Ligand-Target Studies in In Vitro and Animal Models

Mechanistic studies using derivatives of this compound have provided valuable insights into their mode of action at the molecular and cellular level. These studies, conducted in both in vitro systems and animal models, help to validate the intended mechanism and rationalize the observed SAR.

In the field of adenosine receptor research, the radioiodinated derivative N6-[2-(4-amino-3-iodophenyl)ethyl]adenosine ([¹²⁵I]APNEA) has been used as a tool to characterize A3 adenosine receptors (A3AR). nih.gov Functional assays, such as measuring the stimulation of [³⁵S]GTPγS binding in response to agonist activation, have been employed to quantify the activity of new ligands. nih.gov These in vitro studies using rat basophilic leukemia (RBL-2H3) cell membranes demonstrated that certain compounds act as full agonists at the A3AR. The same assay was used to study receptor desensitization, showing that preincubation with an A3 agonist led to a significant reduction in the subsequent functional response, providing a mechanistic understanding of receptor regulation. nih.gov

For serotonin transporter ligands, in vivo competition studies in mice have been crucial. The rationally designed ligand, 3β-(4-ethyl-3-iodophenyl)nortropane-2β-carboxylic acid methyl ester, was shown to effectively compete for binding sites in brain regions known to be rich in serotonin transporters. acs.org These experiments provide strong evidence that the compound engages the intended target in a living system and acts via a competitive binding mechanism. acs.org

Molecular docking studies offer a computational approach to understanding ligand-target interactions at an atomic level. For a series of amino-3,5-dicyanopyridine derivatives, docking simulations were performed using the 3D structures of the human A1 and A2A adenosine receptors. mdpi.com These computational models helped to rationalize the observed binding affinities and provided a structural hypothesis for how these ligands orient themselves within the receptor's binding pocket. mdpi.com

In cancer research, mechanistic studies of indolinone derivatives revealed their ability to disrupt the critical protein-protein interaction between EWS-FLI1, the oncogenic driver in Ewing's Sarcoma. nih.gov Cellular assays demonstrated that active compounds induce cell cycle arrest, a common outcome for agents that interfere with fundamental cellular processes. nih.gov The finding that a dehydrated analog retained potency while an O-methylated version was inactive suggests that while a hydrogen bond donor at that position is not required, the space must not be sterically hindered, offering specific mechanistic clues for future optimization. nih.gov

Analytical Methodologies for Characterization of 4 Amino 3 Iodophenyl Methanol and Its Synthetic Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For (4-Amino-3-iodophenyl)methanol, ¹H NMR spectroscopy provides characteristic signals for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the amine protons.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as distinct signals in the downfield region. Specifically, the proton ortho to the amino group and meta to the iodine atom typically appears as a doublet, while the proton meta to the amino group and ortho to the iodine shows up as a doublet of doublets, and the proton ortho to the hydroxymethyl group appears as a doublet. The methylene protons of the alcohol group (-CH₂OH) are observed as a singlet, and the amine protons (-NH₂) present as a broad singlet. umich.edu

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.63 | d |

| Aromatic H | 7.13 | dd |

| Aromatic H | 6.69 | d |

| -CH₂OH | 4.50 | d |

| -NH₂ | 4.08 | br s |

| ¹H NMR spectral data for this compound in CDCl₃. umich.edu |

For synthetic derivatives, NMR spectroscopy is used to confirm the success of a reaction by observing the appearance or disappearance of specific signals. For instance, in the synthesis of a derivative where the amino group is modified, changes in the chemical shifts of the aromatic protons would be expected.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.

For derivatives of this compound, various mass spectrometry techniques have been employed. For example, in the characterization of a complex derivative, Liquid Chromatography-Mass Spectrometry (LC-MS) was used to identify the molecular ion peak (M+H)⁺ at an m/z of 539.2. nih.gov Furthermore, High-Resolution Mass Spectrometry with a Direct Analysis in Real Time and Time-of-Flight (DART-TOF) analyzer was used to determine the exact mass, with a calculated value for C₁₈H₂₄IN₈O₂Si (M+H)⁺ of 539.0836 and a found value of 539.0840. nih.gov In other studies of related compounds, mass spectrometry with chemical ionization (CI) and fast atom bombardment (FAB+) have also been utilized to confirm the molecular weights of synthetic intermediates. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. While specific HPLC methods for the routine analysis of this compound are not extensively detailed in the provided search results, its use is implied for purity assessment of this and related compounds. bldpharm.comsigmaaldrich.com The development of an HPLC method would typically involve selecting an appropriate stationary phase (such as a C18 column) and a mobile phase that allows for the effective separation of the target compound from any impurities or starting materials. pom.go.id

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. In the synthesis of this compound, TLC is used to track the consumption of the starting material, 4-aminobenzyl alcohol, and the formation of the product. amazonaws.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.

| Compound | Mobile Phase | Rf Value |

| This compound | 1:4 Ethyl Acetate:Hexanes | 0.2 |

| TLC data for the purification of this compound. amazonaws.com |

Exploration of 4 Amino 3 Iodophenyl Methanol in Chemical Biology Research

Development of Biochemical Reagents and Research Tools

The primary application of (4-Amino-3-iodophenyl)methanol in chemical biology has been as an intermediate in the synthesis of specialized molecular probes and reagents. Its chemical structure is amenable to modifications that introduce functional groups suitable for bioorthogonal chemistry, such as "click chemistry."

A notable example is its use in the creation of radioiodinated O6-benzylguanine derivatives. In this context, this compound is a precursor to (4-Azido-3-iodophenyl)methanol. nih.gov The synthesis involves the diazotization of the amino group on this compound, followed by a reaction with sodium azide (B81097) to introduce the azido (B1232118) functional group. nih.gov This azido-derivative is then incorporated into larger molecules designed to interact with specific cellular targets.

The introduction of the azido group is significant as it allows for the use of Huisgen 1,3-dipolar cycloaddition, a type of "click chemistry" reaction, to conjugate the molecule to other molecules containing an alkyne group. nih.gov This bioorthogonal reaction strategy is a powerful tool for labeling and tracking biomolecules in complex biological systems. The resulting radioiodinated and azido-containing O6-benzylguanine derivatives have been evaluated for their ability to bind to O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein. nih.gov This research highlights the role of this compound as a foundational scaffold for developing sophisticated biochemical probes to investigate protein-ligand interactions and for potential applications in cellular imaging and diagnostics.

Investigation of Enzyme Interactions and Mechanisms (In Vitro)

Based on the available scientific literature, there are no specific studies that have investigated the direct interactions of this compound with enzymes or its use in the elucidation of enzyme mechanisms in vitro. Research has primarily focused on its utility as a synthetic intermediate rather than its intrinsic biological activity.

Pre-clinical Pharmacological Target Engagement Studies (Mechanism-focused)

There is a lack of published pre-clinical studies focusing on the pharmacological target engagement of this compound. Its application appears to be confined to the realm of a chemical building block for the synthesis of research tools, without progression into in vivo studies to assess its own therapeutic potential or mechanism of action in a pharmacological context.

Metabolic Pathway Elucidation in Experimental Systems (In Vitro/Animal)

The metabolic fate of this compound has not been a subject of detailed investigation in the scientific literature. There are no available studies on its metabolism in in vitro systems, such as liver microsomes, or in animal models to elucidate its metabolic pathways.

Future Research Trajectories and Unexplored Dimensions

Advancements in Asymmetric Synthesis of Chiral Derivatives

Although (4-amino-3-iodophenyl)methanol itself is achiral, many of its biologically active derivatives possess stereocenters, making the development of asymmetric synthetic methods a critical research focus. Future advancements are anticipated in creating highly efficient and stereoselective routes to chiral derivatives, which are often challenging to synthesize without encountering racemic mixtures that necessitate difficult separations. westlake.edu.cn

Key research areas are expected to include:

Catalytic Asymmetric Hydrogenation: The design of novel chiral catalysts, potentially based on ruthenium or other transition metals, for the asymmetric transfer hydrogenation of precursor α-ketoamines could provide a direct and highly enantioselective one-step process to chiral 1,2-amino alcohol derivatives. nih.gov

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a green and highly selective alternative for the asymmetric reductive amination of α-hydroxy ketones, yielding chiral amino alcohols with high stereoselectivity (>99% ee). frontiersin.org

Development of Novel Chiral Ligands: The synthesis and application of new classes of chiral ligands, such as chiral amino thioacetates or modified amino alcohols, could enhance the enantioselectivity of metal-catalyzed additions of aryl groups to precursor aldehydes. polyu.edu.hkorganic-chemistry.org

Progress in these areas will facilitate the synthesis of enantiomerically pure drug candidates, leading to improved potency and safety profiles. nih.govfrontiersin.org

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

| Method | Catalyst/Reagent Type | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complexes | High enantioselectivity, operational simplicity. nih.gov | Catalyst cost and optimization for specific substrates. |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | Excellent stereoselectivity, mild reaction conditions, environmentally friendly. frontiersin.org | Limited substrate scope, enzyme stability, and catalytic efficiency. frontiersin.org |

| Metal-Catalyzed Aryl Addition | Copper or Rhodium with Chiral Ligands | Access to a broad range of derivatives. unimi.it | Ligand design and synthesis, control of side reactions. |

| Organocatalysis | Chiral Primary β-Amino Alcohols | Metal-free, low toxicity, readily available catalysts. rsc.org | Lower catalytic efficiency compared to metal catalysts, substrate scope. |

Expanding Derivatization Strategies for Novel Chemical Space Exploration

The trifunctional nature of this compound—possessing an amine, an alcohol, and an aryl iodide—makes it an exceptionally versatile scaffold for chemical modification. Future research will undoubtedly focus on leveraging and expanding upon this reactivity to access novel chemical space.

Promising avenues for exploration include:

Advanced Cross-Coupling Reactions: While traditional palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira are well-established for functionalizing the aryl iodide, future work will likely explore more advanced transformations. mdpi.comresearchgate.net This includes the use of hypervalent iodine reagents as powerful oxidizing agents and electrophiles in palladium-catalyzed C-H functionalizations and other arylations. frontiersin.org

Photoredox and Electrocatalysis: These emerging fields offer new pathways for C-C and C-N bond formation under mild conditions, potentially allowing for the introduction of functional groups that are incompatible with traditional cross-coupling methods.

Multicomponent Reactions: Designing novel one-pot reactions that utilize this compound as a key component can rapidly generate molecular complexity, improving synthetic efficiency and atom economy.

These expanded strategies will enable the creation of diverse molecular libraries for screening in drug discovery and other applications. nih.gov

Integration with Advanced Bio-conjugation Techniques for Complex Systems

The role of this compound derivatives as linkers in antibody-drug conjugates (ADCs) is a key application area. Future research will focus on integrating these linkers with more sophisticated bio-conjugation technologies to create next-generation therapeutics with enhanced precision and efficacy.

Key development areas will likely be:

Site-Specific Conjugation: Moving beyond stochastic conjugation to lysine or cysteine residues, new methods enable the precise attachment of linker-drugs to specific, engineered sites on an antibody. googleapis.comnih.govbroadpharm.com This can be achieved by incorporating unnatural amino acids with orthogonal reactivity (e.g., azide (B81097) or ketone groups) or by enzymatic modification of peptide tags, resulting in homogeneous ADCs with defined drug-to-antibody ratios (DARs). nih.govnih.gov

Novel Linker Chemistries: The development of linkers with unique cleavage mechanisms or the ability to carry multiple drug payloads per attachment site is an active area of research. mdpi.com This includes heterobifunctional linkers that allow for the site-specific attachment of two, three, or four drug molecules per cysteine, enabling the creation of high-DAR ADCs for payloads with lower potency. mdpi.com

Radiopharmaceutical Development: Thiol-specific conjugation is crucial for developing radiopharmaceuticals for imaging and therapy. nih.gov Linkers derived from this compound can be adapted for site-specific radiolabeling of biomolecules, leveraging the unique nucleophilicity of cysteine residues to ensure controlled modification under mild conditions. nih.gov

These advanced techniques promise to produce more effective and safer targeted therapies. dtu.dk

Emerging Applications in Materials Science and Catalysis

While primarily explored in a biomedical context, the distinct chemical features of this compound and its derivatives suggest significant, yet largely unexplored, potential in materials science and catalysis.

Future research could investigate:

Metal-Organic Frameworks (MOFs): The amine and alcohol functionalities can act as coordinating ligands for metal ions, making this molecule a candidate for constructing novel MOFs. mdpi.com These porous materials have applications in gas storage, separation, and catalysis. nih.gov The incorporation of the heavy iodine atom could also be leveraged for applications like iodine capture. nih.govyoutube.com

Polymer Science: As a functionalized monomer, this compound could be used to synthesize advanced polymers. The high atomic number of iodine could impart useful properties such as a high refractive index or X-ray absorption capabilities, making them suitable for specialized optical or shielding materials.

Organocatalysis: Chiral derivatives of this compound, as chiral amino alcohols, are prime candidates for use as organocatalysts in asymmetric synthesis. researchgate.net These catalysts can promote various reactions, such as Michael additions, with high enantioselectivity, offering a metal-free alternative to traditional catalysts. rsc.orgnih.gov

Exploring these non-biological applications could unlock entirely new value for this versatile chemical scaffold.

Deepening Mechanistic Understanding through Multi-omics Approaches

To fully realize the therapeutic potential of drugs derived from this compound, a deeper mechanistic understanding is essential. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for this purpose. frontiersin.orgnih.gov

Future research will likely employ these strategies to:

Target Identification and Validation: Chemoproteomic methods can be used to identify both the intended targets and unintended off-targets of kinase inhibitors and other drugs derived from this scaffold. nih.govacs.org By using probes that mimic the drug structure, researchers can pull down interacting proteins from cell lysates and identify them using mass spectrometry, providing an unbiased, proteome-wide view of drug selectivity. tum.deacs.orgspringernature.com

Pathway Analysis: By combining transcriptomics (gene expression) and metabolomics (metabolite levels), researchers can map the downstream signaling pathways affected by a drug. mdpi.com This provides a holistic view of the cellular response, revealing mechanisms of action and potential sources of toxicity that would be missed by focusing only on the primary target. researchgate.net

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to a particular therapy. nih.gov Understanding how genetic variations (genomics) influence protein levels (proteomics) and metabolic states (metabolomics) can lead to personalized medicine strategies, ensuring that drugs are given to the patients most likely to benefit.

This systems-level approach will be crucial for accelerating the development of safer and more effective therapies based on the this compound framework. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for (4-Amino-3-iodophenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis can be approached via two primary pathways:

- Amination of iodinated precursors : Start with 3-iodo-4-nitrobenzaldehyde, reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C), followed by selective reduction of the aldehyde to methanol using NaBH₄ .

- Iodination of (4-aminophenyl)methanol derivatives : Direct electrophilic iodination (e.g., I₂/HIO₃ in acetic acid) at the meta position of the aromatic ring, ensuring protection of the amino group with acetyl chloride to avoid side reactions . Key factors affecting yield include temperature control (<40°C to prevent deiodination) and solvent choice (polar aprotic solvents like DMF enhance iodine incorporation) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

Methodological Answer:

- ¹H NMR : The amino proton resonates as a broad singlet near δ 5.2 ppm, while the benzylic -CH₂OH group appears as a triplet (δ 4.5–4.8 ppm) due to coupling with adjacent protons. The iodine substituent deshields aromatic protons, shifting their signals downfield (δ 7.1–7.5 ppm) .

- IR : Strong O-H stretches (~3300 cm⁻¹) and N-H bends (~1600 cm⁻¹) confirm hydroxyl and amino groups. The C-I bond exhibits weak absorption near 500 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 265 (C₇H₈INO⁺), with iodine’s isotopic pattern aiding identification .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to methyl or fluoro analogs?

Methodological Answer: Iodine’s large atomic radius and polarizability enhance its participation in Sonogashira or Suzuki-Miyaura couplings , enabling C-C bond formation at milder conditions (e.g., Pd(PPh₃)₄, 60°C) compared to methyl or fluoro analogs, which require higher temperatures. However, competing protodeiodination can occur under strongly basic conditions (e.g., K₂CO₃ in DMF), necessitating pH optimization . Data Contradiction: While some studies report >80% yield in Suzuki couplings , others note <50% due to steric hindrance from the -CH₂OH group. Resolution involves using bulkier ligands (e.g., XPhos) to stabilize the palladium intermediate .

Q. What strategies stabilize this compound against oxidative degradation during storage?

Methodological Answer:

- Storage Conditions : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photolytic C-I bond cleavage. Avoid aqueous solutions (pH >7) to minimize hydrolysis .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit radical-mediated oxidation of the -CH₂OH group .

Q. How can computational modeling predict the compound’s binding affinity in biological systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions between the iodine atom and hydrophobic protein pockets. The -CH₂OH group’s hydrogen-bonding capacity can be assessed via MD simulations .

- QSAR Analysis : Correlate Hammett constants (σₚ = +0.18 for -I) with observed IC₅₀ values in enzyme inhibition assays to predict bioactivity trends .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for amide derivatives of this compound?

Methodological Resolution: Contradictory yields (40–90%) in amide formation arise from competing Schotten-Baumann vs. Steglich esterification conditions.

- High-Yield Protocol : Use DCC/DMAP in dry CH₂Cl₂ for 24 hours, achieving 85% conversion by activating the hydroxyl group without disturbing the iodine .

- Low-Yield Cases : Aqueous conditions (e.g., NaOH) promote hydrolysis of the iodoarene, reducing efficiency. Switch to anhydrous reagents and monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.